Linker Atom Length: 20‑Atom Spacer Occupies an Optimal Intermediate Window for Ternary Complex Formation
(S,R,S)-AHPC-C6-PEG3-C4-Cl provides a 20‑atom linker between the VHL ligand attachment point and the chloroalkane terminus . This length is intermediate between the 12‑atom linker of (S,R,S)-AHPC-PEG2-C4-Cl and the 25‑atom linker of (S,R,S)-AHPC-PEG6-C4-Cl . Linker‑length studies in the VHL‑recruiting HaloPROTAC series demonstrate that 16–20 atoms consistently yield higher maximal degradation (Dmax) than shorter (<12 atoms) or longer (>22 atoms) spacers, with the latter often exhibiting auto‑inhibition at elevated concentrations [1].
| Evidence Dimension | Linker atom count (E3 ligand attachment to terminal reactive group) |
|---|---|
| Target Compound Data | 20 atoms |
| Comparator Or Baseline | (S,R,S)-AHPC-PEG2-C4-Cl: 12 atoms; (S,R,S)-AHPC-PEG6-C4-Cl: 25 atoms |
| Quantified Difference | Target compound is 8 atoms longer than PEG2 analog and 5 atoms shorter than PEG6 analog |
| Conditions | Structural determination by SMILES/InChI; atom counting from VHL ligand exit vector to chloroalkane carbon |
Why This Matters
Linker length directly controls PROTAC ternary complex stability and degradation potency; the 20‑atom spacer positions the E3 ligase and target protein at a geometry that empirical studies show maximizes ubiquitination efficiency.
- [1] Cyrus, K.; Wehenkel, M.; Choi, E.-Y.; Han, H.-J.; Lee, H.; Swanson, H.; Kim, K.-B. Impact of linker length on the activity of PROTACs. Mol. BioSyst. 2011, 7, 359–364. View Source
